
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid, also known as α-Tocotrienol, is a member of the Vitamin E family. It is a natural compound that is found in various plant oils, such as palm oil, rice bran oil, and annatto. α-Tocotrienol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for scientific research.
Mécanisme D'action
The mechanism of action of α-Tocotrienol is not fully understood, but it is thought to involve its antioxidant properties. α-Tocotrienol is able to scavenge free radicals and reactive oxygen species, preventing them from damaging cells and tissues. It has also been suggested that α-Tocotrienol may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
α-Tocotrienol has been shown to have various biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of oxidative damage to cell membranes. α-Tocotrienol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, α-Tocotrienol has been found to have neuroprotective effects, protecting against neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of α-Tocotrienol is its natural origin, making it a safe and non-toxic compound for use in lab experiments. It is also readily available and relatively inexpensive. However, one limitation of α-Tocotrienol is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on α-Tocotrienol. One area of interest is its potential use in the treatment of cancer. Studies have shown that α-Tocotrienol can inhibit the growth and proliferation of cancer cells, and future research may focus on its use in combination with other anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that α-Tocotrienol has neuroprotective effects, and future research may focus on its use as a therapeutic agent. Finally, future research may also investigate the use of α-Tocotrienol in the prevention of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and inflammation.
Méthodes De Synthèse
α-Tocotrienol can be synthesized from geranylgeranyl pyrophosphate (GGPP) through the action of the enzyme tocopherol cyclase. GGPP is a common intermediate in the biosynthesis of various terpenes and isoprenoids. The synthesis of α-Tocotrienol can also be achieved through chemical methods, such as the reaction of geranylgeraniol with 3,4-dihydroxybenzaldehyde.
Applications De Recherche Scientifique
α-Tocotrienol has been extensively studied for its potential health benefits. Its antioxidant properties have been shown to protect against oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. α-Tocotrienol has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. In addition, α-Tocotrienol has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
152821-48-2 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(2E,7E,11E)-4,6,10-triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-6-10-11-18(7-2)14-17(5)15-21(25,9-4)16-20(24,8-3)13-12-19(22)23/h10-13,15,18,24-25H,6-9,14,16H2,1-5H3,(H,22,23)/b11-10+,13-12+,17-15+ |
Clé InChI |
AVSPCYKDNIUSRR-XXQNKUTDSA-N |
SMILES isomérique |
CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/C |
SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
SMILES canonique |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
Synonymes |
4,6-DHMTE-TDTA 4,6-dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

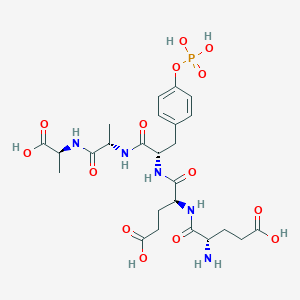
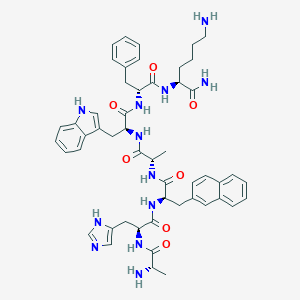
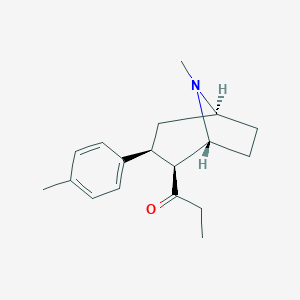
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

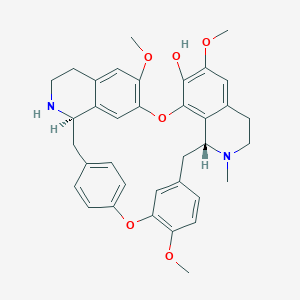
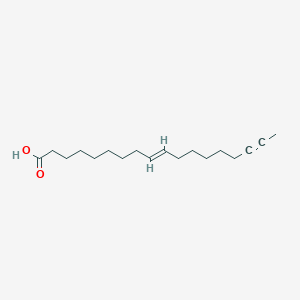


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)